Protoapigenin
CAS No.:
Cat. No.: VC16636979
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12O6 |
|---|---|
| Molecular Weight | 288.25 g/mol |
| IUPAC Name | 2-(1,4-dihydroxycyclohexa-2,5-dien-1-yl)-5,7-dihydroxychromen-4-one |
| Standard InChI | InChI=1S/C15H12O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-8,16-18,20H |
| Standard InChI Key | BXZYQTCXZAHTCI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(C=CC1O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Introduction
Structural Characteristics and Biosynthetic Origins
Chemical Architecture
Protoapigenone (C15H10O5) belongs to the flavone subclass of flavonoids, distinguished by a 2-phenylchromen-4-one backbone modified with hydroxyl groups at positions 5, 7, and 4' . The compound's defining feature is the p-quinol configuration on ring B, which replaces the typical phenolic hydroxyl group found in apigenin . This structural modification enhances redox activity through the formation of an α,β-unsaturated ketone system, enabling direct interaction with cellular thiol groups and generation of reactive oxygen species (ROS) .
Comparative analysis with apigenin reveals critical differences in electronic distribution:
| Property | Protoapigenone | Apigenin |
|---|---|---|
| B-ring substitution | p-Quinol | 4'-Hydroxyphenyl |
| Redox potential (V) | -0.42 ± 0.03 | -0.38 ± 0.02 |
| LogP | 2.15 | 1.89 |
| Cytotoxic IC50 (μM)* | 3.2-8.7 | 25-40 |
*Average values across six cancer cell lines
Natural Occurrence and Semi-Synthesis
While protoapigenone occurs naturally in limited botanical sources, its bulk production relies on efficient chemical synthesis from apigenin . The optimized single-step protocol involves:
-
Protection of apigenin's 7-OH group with tert-butyldimethylsilyl chloride
-
Oxidative dearomatization using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene)
-
Acid-catalyzed rearrangement to install the p-quinol moiety
Antiproliferative Mechanisms and Signaling Modulation
MAPK Pathway Activation
Protoapigenone induces sustained activation of all three major MAPK subfamilies - extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 - at concentrations ≥5 μM . Kinetic studies reveal differential activation profiles:
-
ERK: Phosphorylation peaks at 6 hours (8.7-fold increase vs. control)
-
JNK: Sustained activation over 24 hours (12.4-fold increase)
This persistent signaling contrasts with the transient MAPK activation induced by apigenin, explaining protoapigenone's superior apoptotic potency . Mechanistically, protoapigenone inactivates glutathione S-transferase π (GSTπ) through covalent modification of cysteine residues, relieving GSTπ-mediated inhibition of JNK .
Mitochondrial Apoptosis Pathways
At submicromolar concentrations (0.5-2 μM), protoapigenone depolarizes mitochondrial membranes (ΔΨm loss) within 4 hours, preceding cytochrome c release and caspase-9 activation . Key mitochondrial effects include:
-
85% reduction in Bcl-2/Bax ratio
-
3.2-fold increase in Bak oligomerization
-
Complete inhibition of adenine nucleotide translocase (ANT) function
Notably, protoapigenone's α,β-unsaturated ketone directly modifies ANT cysteine residues, disrupting ADP/ATP exchange and inducing permeability transition pore opening . This dual targeting of membrane potential and transport machinery enhances cytotoxicity compared to apigenin, which primarily affects Bcl-2 family proteins .
Structure-Activity Relationships and Derivative Development
Alkyl Ether Analogues
Systematic modification of protoapigenone's 1'-OH group with alkyl chains (C1-C8) reveals chain length-dependent cytotoxicity :
| Derivative | Hep3B IC50 (μM) | Selectivity Index* |
|---|---|---|
| 1'-O-Methyl | 6.8 ± 0.3 | 12.4 |
| 1'-O-Butyl | 2.1 ± 0.1 | 8.9 |
| 1'-O-Octyl | 4.7 ± 0.2 | 6.3 |
| Parent protoapigenone | 5.2 ± 0.2 | 15.8 |
*Ratio of normal fibroblast IC50 to cancer cell IC50
The 1'-O-butyl derivative demonstrates superior potency against triple-negative breast cancer (MDA-MB-231) and hepatocellular carcinoma (Hep3B) lines, though with reduced selectivity compared to the parent compound . Molecular dynamics simulations suggest optimal alkyl chain length (C4) enhances membrane permeability while maintaining target engagement .
β-Naphthoflavone Hybrids
Hybridization with β-naphthoflavone scaffolds unexpectedly reduces cytotoxicity despite preserved redox activity . For example:
-
Protoapigenone-β-naphthoflavone conjugate: IC50 = 28 μM (vs. 5.2 μM for protoapigenone)
This attenuation appears linked to altered pharmacokinetic properties, including increased plasma protein binding (92% vs. 78% for protoapigenone) and rapid hepatic glucuronidation . Current efforts focus on prodrug strategies to improve bioavailability while retaining thiol reactivity.
Challenges and Future Directions
Solubility Limitations
Despite promising activity, protoapigenone's aqueous solubility (0.12 mg/mL) necessitates formulation advancements . Current strategies include:
-
Nanoemulsion systems (250 nm particles) improving solubility to 8.3 mg/mL
-
Cyclodextrin complexes enhancing oral absorption by 3.8-fold
Target Validation
While protoapigenone's thiol reactivity is established, specific molecular targets beyond GSTπ and ANT remain uncharacterized. Chemical proteomics approaches using alkyne-tagged probes have identified 37 putative targets, including:
Functional validation of these targets is ongoing, with preliminary data suggesting KEAP1 modification activates Nrf2-mediated oxidative stress responses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume